![molecular formula C26H23N5O4S2 B2717958 N-(2,4-dimethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896677-75-1](/img/structure/B2717958.png)
N-(2,4-dimethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The analysis would include a detailed description of the synthetic route, including the starting materials, reaction conditions, and the yield of each step .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule and the type of bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include reactions with various reagents under different conditions, and the products formed in each reaction .Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility in various solvents, and stability under different conditions. It could also include spectroscopic properties (UV, IR, NMR, etc.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
One area of research involves the synthesis of thiazolidin-4-one derivatives, including compounds structurally related to the specified compound, to evaluate their antimicrobial activity. Baviskar, Khadabadi, and Deore (2013) explored this by synthesizing a series of derivatives and testing their in vitro antibacterial and antifungal activities against common pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Aspergillus niger, and Candida albicans. The study revealed that these compounds possess promising antimicrobial properties, which could be further optimized for potential therapeutic use (B. A. Baviskar, S. S. Khadabadi, S. Deore, 2013).
Antitumor Activity
Research by Yurttaş, Tay, and Demirayak (2015) focused on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, including the core structure of interest. These compounds were screened for their potential antitumor activity against a variety of human tumor cell lines. The study identified several compounds with considerable anticancer activity, highlighting the potential of these derivatives in cancer therapy (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Anticancer Agents
Another study by Evren et al. (2019) synthesized and investigated 5-methyl-4-phenyl thiazole derivatives as anticancer agents. These compounds exhibited high selectivity and significant apoptosis in A549 human lung adenocarcinoma cells compared to the NIH/3T3 mouse embryoblast cell line. Such findings suggest the potential of these compounds in targeting specific cancer cell lines with minimal effects on healthy cells (A. Evren, L. Yurttaş, Busra Eksellı, Gülşen Akalın-Çiftçi, 2019).
α-Glucosidase Inhibitory Potential
Research by Iftikhar et al. (2019) on the synthesis of N‐aryl/aralkyl derivatives of 2‐methyl‐2‐{5‐(4‐chlorophenyl)‐1,3,4‐oxadiazole‐2ylthiol}acetamide explored their α-glucosidase inhibitory potential. This study found several compounds to be promising inhibitors, suggesting potential applications in managing diseases like diabetes through the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion (M. Iftikhar, Shahnawaz, M. Saleem, N. Riaz, Aziz‐ur‐Rehman, Ishtiaq Ahmed, Jameel Rahman, M. Ashraf, M. S. Sharif, S. Khan, T. Htar, 2019).
Optoelectronic Properties
Camurlu and Guven (2015) studied the optoelectronic properties of thiazole-based polythiophenes, demonstrating the potential of thiazole derivatives in materials science, particularly in the development of conducting polymers with specific optical and electronic properties. This research could lead to new materials for electronic and photovoltaic applications (P. Camurlu, N. Guven, 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O4S2/c1-34-18-12-13-19(21(14-18)35-2)27-24(32)16-36-25-29-28-23(31(25)17-8-4-3-5-9-17)15-30-20-10-6-7-11-22(20)37-26(30)33/h3-14H,15-16H2,1-2H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCPPYUOWZNZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

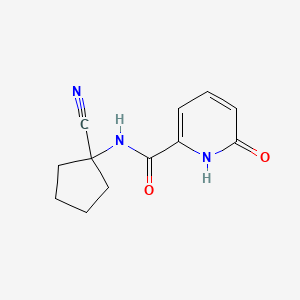
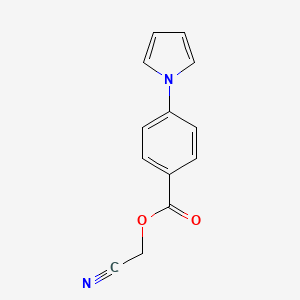
![N-[[3-(Prop-2-enoylamino)phenyl]methyl]benzamide](/img/structure/B2717881.png)
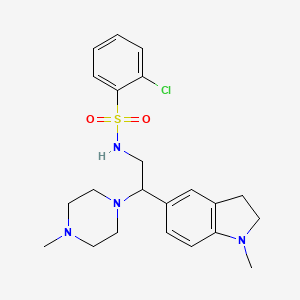
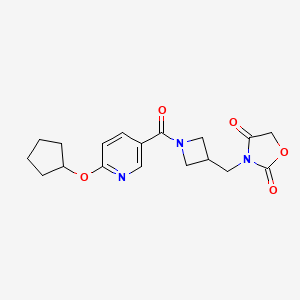

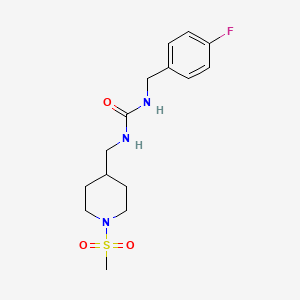
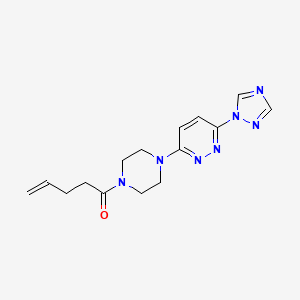
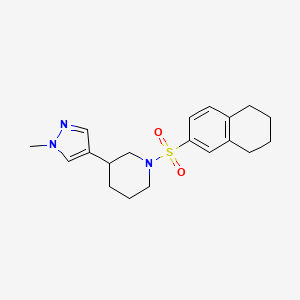
![3-Benzyl-2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2717892.png)
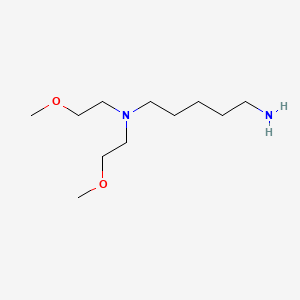
![(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2717895.png)
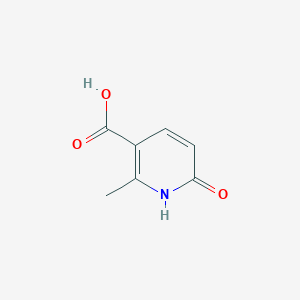
![methyl 4-benzyl-6-(4-chlorophenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B2717897.png)